5,10,15,20-Tetraphenylporphyrin nickel
Description
Significance of Metalloporphyrins in Contemporary Chemistry and Materials Science
Metalloporphyrins, a class of compounds characterized by a porphyrin macrocycle chelating a central metal ion, are of paramount importance in contemporary chemistry and materials science. nih.govresearchgate.net These molecules, often referred to as "pigments of life," play crucial roles in vital biological processes, including photosynthesis (chlorophyll, a magnesium porphyrin complex), oxygen transport (hemoglobin, an iron porphyrin complex), and electron transport (cytochromes, iron porphyrin complexes). researchgate.net The inherent stability of the porphyrin's extended π-electron system, coupled with the diverse reactivity and electronic properties imparted by the central metal ion, makes metalloporphyrins exceptionally versatile. nih.govresearchgate.net
In the realm of materials science, the unique photophysical and electronic properties of metalloporphyrins have led to their application in a wide array of advanced technologies. illinois.eduillinois.edu Their strong absorption in the visible light spectrum and ability to participate in energy and electron transfer processes make them ideal candidates for components in molecular wires, organic metals, and optoelectronic devices. nih.govillinois.edu Furthermore, their structural versatility allows for the design of materials with tailored properties, such as liquid crystals and porous solids for selective catalysis and molecular sieving. illinois.eduillinois.edu The ability to fine-tune the molecular and material properties, including dipole moments and polarizabilities, by modifying the porphyrin periphery underscores their significance. illinois.edu
Rationale for Dedicated Investigation of Nickel(II) Tetraphenylporphyrin (B126558) (NiTPP) Systems
Among the vast family of metalloporphyrins, Nickel(II) Tetraphenylporphyrin (NiTPP) has emerged as a subject of dedicated investigation due to its unique combination of stability, electronic structure, and catalytic activity. The nickel(II) center imparts specific properties to the tetraphenylporphyrin ligand, leading to distinct spectroscopic and electrochemical behaviors. acs.orgulisboa.pt NiTPP is considered a representative of the "hypso" class of metalloporphyrins, characterized by significant metal-to-ligand π-backbonding. This interaction raises the energy of the porphyrin π* orbitals, resulting in a hypsochromic (blue) shift in its electronic absorption spectra compared to "regular" metalloporphyrins. acs.orgulisboa.pt
The study of NiTPP is driven by its potential applications in diverse fields. Its robust nature and cost-effectiveness make it an attractive candidate for a photocatalyst. dntb.gov.uaresearchgate.net Research has demonstrated that NiTPP can act as a potent photocatalyst under visible light, capable of undergoing both oxidative and reductive quenching pathways. dntb.gov.uaresearchgate.netresearchgate.net This dual redox activity is a rare and valuable characteristic for a photocatalyst based on a first-row transition metal, opening avenues for a wide range of chemical transformations. dntb.gov.uaresearchgate.net Furthermore, the interactions of NiTPP at surfaces and its potential for forming ordered molecular assemblies are of great interest for the development of molecular electronics and sensors. researchgate.netnih.gov The investigation of NiTPP, therefore, provides fundamental insights into the structure-property relationships of metalloporphyrins and paves the way for the design of advanced functional materials.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H28N4Ni |
|---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques of Nickel Ii Tetraphenylporphyrin
Solution-Phase Synthetic Approaches to NiTPP
Solution-phase synthesis remains a cornerstone for the production of bulk quantities of NiTPP. These methods can be further divided into conventional multistep routes and more contemporary one-pot or microwave-assisted protocols.
The traditional approach to synthesizing NiTPP is a two-step process. tandfonline.com The first step involves the synthesis of the free-base porphyrin ligand, 5,10,15,20-tetraphenylporphyrin (H₂TPP). This is typically achieved through the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde. cmu.edu Common catalysts for this reaction include BF₃-etherate and trifluoroacetic acid (TFA). cmu.edu The reaction conditions, such as the ratio of reactants and the type of acid catalyst, can influence the yield of the desired porphyrin. cmu.edu
Following the synthesis and purification of the H₂TPP ligand, the second step is the insertion of the nickel(II) ion into the porphyrin core. tandfonline.com This metalation is typically carried out by reacting H₂TPP with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in a suitable high-boiling solvent like N,N-dimethylformamide (DMF) or propionic acid. sciepub.comtandfonline.com The progress of the metalation can be monitored by UV-vis spectroscopy, observing the characteristic shift in the Q bands. sciepub.comsciepub.com
| Parameter | Description | Reference |
| Reactants | Pyrrole, Benzaldehyde, Nickel(II) salt (e.g., NiCl₂) | tandfonline.comcmu.edu |
| Solvents | Propionic acid, Halogenated solvents, DMF | tandfonline.comsciepub.com |
| Catalysts | Lewis acids (e.g., BF₃-etherate), TFA | cmu.edu |
| Key Intermediates | Porphyrinogen, 5,10,15,20-Tetraphenylporphyrin (H₂TPP) | tandfonline.com |
This table summarizes the typical reactants, solvents, and catalysts involved in the conventional multistep synthesis of NiTPP.
Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating. mdpi.com This technique significantly reduces reaction times, often from hours to minutes, and can improve yields. sciepub.comresearchgate.net For instance, the metalation of H₂TPP with nickel(II) salts in DMF can be completed in 15 minutes under microwave irradiation at 150°C, with yields reported as high as 94%. sciepub.com Microwave-assisted one-pot syntheses of NiTPP have also been reported, combining the benefits of both approaches. tandfonline.comresearchgate.net
| Method | Reactants | Conditions | Yield | Time | Reference |
| One-Pot | Pyrrole, Benzaldehyde, NiCl₂, DBU | Grinding, Microwave (500 W) | 60% | 8 min | researchgate.net |
| Microwave | H₂TPP, Nickel(II) salt | DMF, 150°C, 600 W | 94% | 15 min | sciepub.com |
This interactive table compares the reaction conditions, yields, and times for one-pot and microwave-assisted syntheses of NiTPP.
Surface-Confined Synthesis and Deposition Methodologies for NiTPP Films
For applications in electronics and catalysis, the fabrication of well-ordered NiTPP thin films on solid substrates is crucial. Surface-confined synthesis provides a bottom-up approach to achieve this.
A common method for creating NiTPP monolayers is through vapor deposition of the H₂TPP ligand onto a single-crystal surface, such as gold (Au(111)), followed by on-surface metalation. acs.orgacs.org In this process, H₂TPP molecules are first deposited onto the Au(111) surface under ultrahigh vacuum (UHV) conditions to form a well-ordered monolayer. acs.orgresearchgate.net Subsequently, nickel atoms are deposited onto this porphyrin layer. The metalation reaction can occur at room temperature, indicating a low activation energy for the process on the gold surface. acs.org
Interestingly, the order of deposition can be reversed, where nickel is deposited on the Au(111) surface first, followed by the deposition of H₂TPP. acs.orgacs.org The H₂TPP molecules can "pick up" the pre-deposited nickel atoms to form the NiTPP complex. acs.org The resulting NiTPP monolayer exhibits a weak electronic interaction with the underlying gold substrate. acs.orgacs.org This on-surface synthesis has also been demonstrated on other substrates like TiO₂(110). nih.govresearchgate.net
| Substrate | Deposition Method | Metalation Temperature | Key Findings | Reference |
| Au(111) | Vapor deposition of H₂TPP then Ni | Room Temperature | Complete and uniform metalation is possible. | acs.orgacs.org |
| Au(111) | Vapor deposition of Ni then H₂TPP | Room Temperature | H₂TPP can "pick up" pre-deposited Ni atoms. | acs.org |
| TiO₂(110) | Vapor deposition of H₂TPP and Ni | Room Temperature | Metalation degree depends on deposition order and Ni:H₂TPP ratio. | nih.govresearchgate.net |
This table outlines the key aspects of on-surface synthesis of NiTPP on different substrates.
Electrochemical methods offer another route to synthesize and deposit NiTPP films directly onto electrode surfaces. This approach is particularly useful for creating modified electrodes for sensing and electrocatalysis. The electro-oxidation of certain metalloporphyrins in organic solvents can lead to the deposition of electroactive porphyrin films. researchgate.net While specific details for the direct electrochemical synthesis of NiTPP films are less commonly reported than for other metalloporphyrins, the general principle involves the electrochemical polymerization of a suitable porphyrin monomer. For instance, studies on the electroformation of films from amino-substituted tetraphenylporphyrins with other metals suggest that similar strategies could be applied to nickel complexes. isuct.ru The resulting films can be characterized by techniques like cyclic voltammetry. researchgate.net
Nanoparticle Synthesis Employing NiTPP Precursors
The synthesis of nanoparticles using porphyrin precursors is an emerging area of research. While the direct use of NiTPP as a precursor for synthesizing nickel nanoparticles is not extensively documented, the principles of "green synthesis" of metallic nanoparticles offer a potential pathway. Typically, a metal salt, such as nickel chloride, is used as the precursor, and a reducing agent, often derived from a biological source like a plant extract, is employed to reduce the metal ions to form nanoparticles. semanticscholar.org
Thermal Decomposition Pathways for Tailored Nanostructures
The thermal treatment of 5,10,15,20-Tetraphenylporphyrin nickel (NiTPP) thin films serves as a viable method for tailoring their nanostructure for specific applications. Thermal evaporation techniques are utilized to deposit thin films of NiTPP onto substrates such as glass or quartz. researchgate.net Following deposition, a process of thermal annealing at controlled temperatures is employed to modify the morphology and structural properties of the film. This method does not result in the decomposition of the NiTPP molecule itself but rather reorganizes the molecules to form distinct nanostructures. researchgate.net
The evolution of the film's morphology is characterized by an increase in the size of the granular particles that constitute the film. researchgate.net This temperature-dependent growth allows for the fabrication of nanostructures with tailored grain sizes and porosity, which are crucial for applications in optics and electronics. researchgate.net
Table 1: Effect of Annealing Temperature on NiTPP Thin Film Morphology
| Annealing Temperature (K) | Resulting Particle/Grain Size (nm) | Observed Nanostructure Characteristics |
|---|---|---|
| 298 (As-deposited) | 49.7 | Granular particles |
| 423 | 64.7 | Well-defined grain boundaries, nanoporous nature |
| 573 | 107 | Higher aggregates, increased porosity |
Advanced Spectroscopic and Structural Elucidation of Nickel Ii Tetraphenylporphyrin Complexes
Electronic Absorption and Photophysical Characteristics of NiTPP
The photophysical behavior of NiTPP is dictated by the interplay of the porphyrin macrocycle's π-system and the d-orbitals of the central nickel(II) ion.
The electronic absorption spectrum of NiTPP is characteristic of metalloporphyrins, dominated by intense π→π* transitions within the porphyrin ligand. lasalle.edu The spectrum displays two principal features: the Soret band (or B-band) and the Q-bands. nih.gov
The Soret band is an exceptionally intense absorption observed in the near-UV region, typically around 415-417 nm in solvents like chloroform (B151607) or in thin films. researchgate.netnih.gov This band arises from a strongly allowed transition from the ground state (S₀) to the second excited singlet state (S₂). lasalle.edu The Q-bands are significantly weaker and appear in the visible region of the spectrum. For NiTPP, a prominent Q-band is typically observed around 525-530 nm. nih.gov These bands correspond to the formally "forbidden" transition from the ground state to the first excited singlet state (S₁). lasalle.edu The reduced symmetry in metalloporphyrins compared to a theoretical D₄h symmetry often results in the appearance of a second, weaker Q-band, sometimes referred to as the β-band, at a slightly shorter wavelength. lasalle.edu The positions of these bands can be influenced by the solvent and the aggregation state of the complex. nih.gov
| Band | Typical Wavelength (λmax) | Transition |
|---|---|---|
| Soret (B-band) | ~415 nm | S0 → S2 (π→π) |
| Q-band | ~525 nm | S0 → S1 (π→π) |
A defining photophysical characteristic of NiTPP is its lack of significant fluorescence or phosphorescence at room temperature. rsc.org While the free-base tetraphenylporphyrin (B126558) and its complexes with other metals like zinc are known to be luminescent, the nickel(II) derivative is notably non-emissive. rsc.orgacs.org
This efficient quenching of luminescence is attributed to the presence of low-lying, metal-centered d-d excited states. rsc.org Upon photoexcitation into the porphyrin's π-system (S₁ or S₂ states), the molecule undergoes extremely rapid, non-radiative decay to a lower-energy metal-centered (d,d) excited state. nih.gov This internal conversion process occurs on a picosecond timescale, effectively bypassing the radiative pathways of fluorescence and intersystem crossing to the triplet state that would lead to phosphorescence. rsc.orgnih.gov The energy from the excited (d,d) state is then dissipated non-radiatively as heat to the surrounding medium, returning the molecule to its ground state.
Despite its short-lived excited singlet states, the photo-excited NiTPP complex possesses potent redox capabilities, enabling it to act as both a photo-oxidant and a photo-reductant. dntb.gov.uaresearchgate.net The redox potentials of the excited state are significantly different from those of the ground state. Through analysis of ground-state electrochemical data and the energy of the excited state determined from absorption spectra, the excited state redox potentials can be estimated.
For the [NiTPP]+/[NiTPP] couple, the potential is approximately +1.17 V versus a saturated calomel (B162337) electrode (SCE), indicating that the excited molecule is a strong oxidizing agent, capable of accepting an electron. dntb.gov.uaresearchgate.net Conversely, the [NiTPP]/[NiTPP]˙⁻ couple has a potential of approximately -1.57 V vs SCE. dntb.gov.uaresearchgate.net This highly negative potential signifies that the excited NiTPP is also a powerful reducing agent, capable of donating an electron. This dual redox character allows NiTPP to participate in a wide range of photo-induced electron transfer reactions, engaging in either oxidative or reductive quenching pathways depending on the reaction partner. researchgate.net
| Redox Couple | Potential (vs SCE) | Photochemical Role |
|---|---|---|
| [NiTPP]* / [NiTPP]˙⁻ | -1.57 V | Photo-reductant |
| [NiTPP]⁺ / [NiTPP] | +1.17 V | Photo-oxidant |
Vibrational and Conformational Analysis of NiTPP
The structural flexibility of the porphyrin macrocycle in NiTPP is a key determinant of its properties. Vibrational spectroscopy and X-ray crystallography provide detailed insights into its functional groups and three-dimensional arrangement.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of the NiTPP molecule. The spectra are complex, with numerous bands corresponding to the vibrations of the porphyrin core and the peripheral phenyl groups.
| Frequency Range (cm-1) | General Assignment |
|---|---|
| 900 - 1600 | Porphyrin core (C-C, C-N) and Phenyl ring (C-C) stretching |
| < 500 | Macrocycle distortions (ruffling, doming), Ni-N vibrations |
Single-crystal X-ray crystallography provides the most definitive information about the solid-state molecular structure of NiTPP. These studies reveal that the porphyrin core is not perfectly planar. acs.org The relatively small size of the Ni(II) ion leads to a shortening of the Ni-N bond distance, which induces significant out-of-plane distortions in the macrocycle to relieve steric strain. umb.edunih.gov
The calculated Ni-N bond distance in NiTPP is approximately 1.97 Å. umb.edu Experimental values for related low-spin nickel(II) porphyrins are often in the range of 1.92-1.96 Å. nih.govfigshare.com These short bond lengths are a primary driver for conformational distortion.
Two common types of non-planar distortions observed are "ruffling" (S₄ symmetry) and "saddling" (D₂d symmetry). acs.orgacs.org In a ruffled conformation, the meso-carbons are displaced alternately above and below the mean porphyrin plane. In a saddled conformation, the pyrrole (B145914) rings are tilted alternately up and down. While both can occur, density functional theory (DFT) calculations suggest that a ruffled S₄ structure is energetically favorable for NiTPP. acs.org The specific conformation adopted can be influenced by crystal packing forces and the presence of axial ligands. mdpi.com This inherent non-planarity is not merely a structural curiosity; it has significant effects on the electronic and photophysical properties of the molecule. nih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| Ni-N Bond Length | ~1.92 - 1.97 Å | Indicates strong coordination and induces macrocycle strain |
| Dominant Conformation | Ruffled (S4 symmetry) | Relieves strain from short Ni-N bonds |
Photoelectron Spectroscopy and Surface-Interface Studies of NiTPP Adlayers
Photoelectron spectroscopy techniques are powerful tools for investigating the electronic properties and structural arrangement of 5,10,15,20-Tetraphenylporphyrin nickel (NiTPP) molecules when adsorbed on various surfaces (adlayers). These methods provide detailed insights into the elemental makeup, chemical states, charge distribution, and molecular orientation at the interface between the NiTPP adlayer and the substrate.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Charge Transfer
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of NiTPP, XPS is crucial for confirming the integrity of the molecule upon deposition and for probing the oxidation state of the central nickel ion.
Elemental Composition and Oxidation State: XPS analysis of NiTPP thin films confirms the presence of nickel, nitrogen, and carbon. High-resolution scans of the core level spectra for each element provide information about their chemical environment. The Ni 2p spectrum is particularly important for determining the oxidation state of the nickel center. For NiTPP, the binding energy of the Ni 2p3/2 peak is characteristic of a Ni(II) oxidation state. nih.govresearchgate.net Studies on related nickel porphyrins show that this Ni(II) state is generally stable and not significantly affected by changes in peripheral substituents on the porphyrin ring. nih.gov
Investigations comparing NiTPP with its N-confused isomer (NiNCTPP) have shown shifts in the Ni 2p3/2 absorption line. The main absorption line for NiNCTPP is shifted by approximately 0.5 eV to a higher energy compared to NiTPP. researchgate.net This shift indicates a stronger metal-to-ligand charge transfer (back-donation) in the N-confused isomer, resulting in a smaller effective number of 3d electrons on the central nickel atom. researchgate.net
The analysis of occupied electronic states through XPS reveals that the highest occupied state in nickel porphyrins is primarily formed by atomic states of the porphine (B87208) ligand, while the subsequent two states are associated with the 3d states of the nickel atom. researchgate.net
Interactive Data Table: Representative XPS Binding Energies for NiTPP Components
| Element/Orbital | Typical Binding Energy (eV) | Information Gleaned |
| Ni 2p3/2 | ~854-855 eV | Confirms Ni(II) oxidation state. Shifts can indicate charge transfer effects. |
| N 1s | ~398-399 eV | Represents the pyrrolic nitrogen atoms coordinated to the nickel center. |
| C 1s | ~284-285 eV | Corresponds to the carbon atoms of the porphyrin macrocycle and phenyl rings. |
Note: Exact binding energies can vary depending on the substrate, film thickness, and instrument calibration.
Synchrotron Radiation Photoelectron Spectroscopy (SRPES)
Synchrotron Radiation Photoelectron Spectroscopy (SRPES) offers enhanced surface sensitivity and the ability to tune the photon energy, allowing for more detailed electronic structure analysis compared to conventional XPS. It is particularly useful for studying in situ chemical reactions and the formation of NiTPP adlayers on surfaces.
A study on the metalation of tetraphenylporphyrin (2HTPP) with nickel on a TiO₂(110) surface utilized SRPES to monitor the reaction. nih.gov By tuning the synchrotron photon energy, researchers could probe specific core levels with high resolution. For instance, the N 1s core level was monitored using a photon energy of 550 eV. nih.gov Before the introduction of nickel, the N 1s spectrum showed a single peak corresponding to the free-base porphyrin. After the deposition of nickel and gentle annealing, a new peak emerged at a lower binding energy, which was assigned to the nitrogen atoms in the newly formed NiTPP complex. nih.gov This demonstrated the successful in situ synthesis of NiTPP on the substrate. The valence band spectra, recorded with a photon energy of 55 eV, also showed distinct changes confirming the transformation from 2HTPP to NiTPP. nih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure and Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states and determining the orientation of adsorbed molecules. The technique is based on the absorption of polarized X-rays, which excites core-level electrons into unoccupied molecular orbitals. The absorption intensity depends on the relative orientation of the X-ray electric field vector and the direction of the molecular orbitals, an effect known as X-ray Linear Dichroism (XLD). nih.govstanford.edu
For planar molecules like NiTPP, the π* orbitals are oriented perpendicular to the molecular plane, while σ* orbitals lie within the plane. By measuring NEXAFS spectra at different angles of X-ray incidence (polarization dependence), the average tilt angle of the molecules relative to the substrate surface can be determined. stanford.eduresearchgate.net
Electronic Structure and Molecular Orientation Studies: NEXAFS studies performed on tetraphenylporphyrin derivatives on gold surfaces have shown that the molecules often adopt a specific orientation. researchgate.net For instance, when NiTPP is synthesized on an Au(111) surface by reacting a 2HTPP monolayer with nickel atoms, the resulting NiTPP molecules arrange with a preferential orientation. researchgate.net By analyzing the polarization dependence of the N K-edge and C K-edge NEXAFS spectra, the tilt angle of the porphyrin plane with respect to the surface can be calculated. For related metalloporphyrins, tilt angles ranging from nearly parallel to the surface to more upright orientations have been reported, depending on the specific molecule-substrate and intermolecular interactions. researchgate.netpolimi.it For example, thiol-derivatized porphyrins on gold have been found to have tilt angles of ~38° to ~50° depending on the preparation method. researchgate.net
The energy and intensity of NEXAFS peaks provide information about the unoccupied molecular orbitals. The lowest empty state in nickel porphyrins has been identified as a σ-type molecular orbital (b₁g symmetry) formed from empty Ni 3dₓ²-y² states and occupied 2p-states of the nitrogen lone pairs, which is a consequence of the donor-acceptor chemical bond in the complex. researchgate.net
Interactive Data Table: NEXAFS Analysis of Molecular Orientation
| System | Spectroscopic Edge | Key Resonance | Finding |
| NiTPP on surfaces | N K-edge, C K-edge | π* resonances | The intensity variation of π* resonances with X-ray incidence angle allows for the determination of the molecular tilt angle. |
| NiTPP on surfaces | N K-edge, C K-edge | σ* resonances | The intensity of σ* resonances provides complementary information about the in-plane orientation of the molecule. |
Electrochemical Behavior and Redox Properties of Nickel Ii Tetraphenylporphyrin
Cyclic Voltammetry Studies of Ground State and Excited State Redox Potentials
Cyclic voltammetry is a powerful technique used to investigate the redox behavior of chemical species. For NiTPP, these studies have provided detailed insights into the energies required to add or remove electrons from the molecule in both its ground and electronically excited states.
The porphyrin macrocycle itself is redox-active, capable of both oxidation and reduction. In NiTPP, the first oxidation and reduction processes are typically centered on the tetraphenylporphyrin (B126558) ligand, leading to the formation of a π-cation radical and a π-anion radical, respectively.
Controlled potential electrolysis of Ni(II) meso-tetraphenylporphyrin (Ni(II)TPP) at room temperature results in the formation of the corresponding metalloporphyrin π-cation radical, [Ni(II)TPP]+•. researchgate.net This species can be quantitatively reduced back to Ni(II)TPP and can also undergo a further one-electron oxidation to the π-dication, [Ni(II)TPP]²⁺. cdnsciencepub.com
The ground-state redox potentials for these ring-centered processes have been determined in various solvents. For instance, in dichloromethane (B109758) (DCM), the first oxidation potential (E½) is observed at +1.04 V versus SCE, while the first reduction potential is found at -1.44 V versus SCE. researchgate.net These processes correspond to the formation of the [Ni(II)TPP]⁺• cation radical and the [Ni(II)TPP]⁻• anion radical. Further oxidation to the dication, [Ni(II)TPP]²⁺, and further reduction to the dianion, [Ni(II)TPP]²⁻, also occur at the porphyrin ring.
The excited state redox potentials are also of significant interest. The excited state redox potentials for the [NiTPP]/[NiTPP]•⁻ and [NiTPP]•⁺/[NiTPP] couples have been calculated to be +1.17 V and -1.57 V vs SCE, respectively. researchgate.netresearchgate.netdntb.gov.ua
| Redox Couple | Potential (V) | State | Solvent |
|---|---|---|---|
| [NiTPP]/[NiTPP]⁻• | -1.44 | Ground | DCM |
| [NiTPP]⁺•/[NiTPP] | +1.04 | Ground | DCM |
| [NiTPP]/[NiTPP]⁻• | +1.17 | Excited | Not Specified |
| [NiTPP]⁺•/[NiTPP] | -1.57 | Excited | Not Specified |
In addition to the ligand-centered redox chemistry, the central nickel ion in NiTPP can also undergo changes in its oxidation state. The Ni(II)/Ni(III) and Ni(II)/Ni(I) redox couples represent metal-centered processes.
The oxidation of Ni(II) to Ni(III) has been a subject of interest. While the first oxidation of NiTPP is typically porphyrin-based, under certain conditions, such as in coordinating solvents, a switch to metal-centered oxidation can occur. nih.gov Upon freezing a solution of the π-cation radical [Ni(II)TPP]⁺• to 77 K, an internal electron transfer can occur to yield [Ni(III)TPP]⁺. researchgate.netcdnsciencepub.com The presence of "push-pull" β-substituents on the porphyrin ring can also facilitate the oxidation of Ni(II) to Ni(III), with a third oxidation potential observed at +1.51 V in one such modified NiTPP derivative. researchgate.net
The reduction of Ni(II) to Ni(I) is also a key metal-centered process. One-electron reduction of {NiII(TPP²⁻)}⁰ is centered on the nickel, leading to the formation of {NiI(TPP²⁻)}⁻. rsc.org This reduction elongates the Ni-N bonds, indicating a destabilization of the nickel-nitrogen bonding upon formation of Ni(I). rsc.org
The electrochemical properties of NiTPP can be significantly tuned by the introduction of peripheral substituents on the phenyl rings or the porphyrin macrocycle. Electron-donating or electron-withdrawing groups alter the electron density on the porphyrin π-system, thereby shifting the redox potentials. nih.gov The redox potentials, in both the ground and excited states, are dependent on the electron-withdrawing or electron-donating nature of these substituents. nih.gov
Macrocycle nonplanarity, induced by sterically bulky substituents at the periphery, also plays a crucial role in modulating the redox activity. nih.gov For instance, the highly distorted T(3,4,5-OMe)PPNi, a methoxy-substituted nickel tetraphenylporphyrin, exhibits a two-electron oxidation at a potential of +1.05 V. researchgate.net Nonplanar nickel porphyrins in coordinating solvents can exhibit a switch to metal-centered oxidation for the first oxidation step. nih.gov Nonplanarity can also influence the potential separation between the first two ring-centered oxidations. nih.gov Density functional theory (DFT) calculations have shown that distortion of the porphyrin ring, whether ruffled or saddled, leads to a lowering of the HOMO-LUMO gap. researchgate.net
| Factor | Effect on Redox Properties |
|---|---|
| Electron-withdrawing substituents | Enhances the facility of reduction. nih.gov |
| Electron-donating substituents | Makes oxidation easier. |
| Macrocycle nonplanarity | Can lower the HOMO-LUMO gap and influence the site of electron transfer (ring vs. metal). researchgate.netnih.gov |
| Coordinating solvents | Can promote metal-centered oxidation (Ni(II)/Ni(III)). nih.gov |
Electron Transfer Mechanisms and Kinetics
The study of electron transfer in NiTPP encompasses the mechanisms by which electrons move to and from the molecule during redox reactions. At room temperature, the electrochemical oxidation of Ni(II)TPP is a clean, reversible, one-electron process that yields the corresponding π-cation radical, [Ni(II)TPP]⁺•. cdnsciencepub.com As mentioned earlier, at low temperatures (77 K), an internal electron transfer can occur from the porphyrin ring to the metal center, converting the [Ni(II)TPP]⁺• radical to a [Ni(III)TPP]⁺ species. researchgate.netcdnsciencepub.com
In the context of hydrogen evolution, theoretical studies on a nickel porphyrin electrocatalyst suggest that a key step involves a proton-coupled electron transfer (PCET) reaction. pnas.org This process consists of an intramolecular electron transfer from the nickel center to the porphyrin and a proton transfer to a meso carbon of the porphyrin ring, forming a phlorin intermediate. pnas.org
Electrochemical Interaction with Small Molecules (e.g., CO2)
Nickel porphyrins, including NiTPP, have been investigated as electrocatalysts for the reduction of small molecules like carbon dioxide (CO₂). The catalytic cycle for CO₂ reduction by nickel porphyrins generally involves the initial reduction of the Ni(II) complex. The specific mechanisms and the role of intermediates are areas of active research, with the goal of developing efficient and selective catalysts for converting CO₂ into valuable chemical feedstocks.
Coordination Chemistry and Spin State Manipulation in Nickel Ii Tetraphenylporphyrin Systems
Axial Ligation and Adduct Formation with NiTPP
The nickel(II) center in the tetraphenylporphyrin (B126558) macrocycle can expand its coordination sphere by binding one or two axial ligands, typically nitrogenous bases, to form five-coordinate (square-pyramidal) or six-coordinate (octahedral) complexes, respectively. mdpi.comnih.gov This process of axial ligation is fundamental to the modulation of the compound's properties.
Thermodynamics and Kinetics of Ligand Binding
The binding of axial ligands to NiTPP is a reversible equilibrium process. Generally, the addition of the first ligand to the four-coordinate species is the rate-determining step, and the binding of the second ligand is often facilitated by the first. mdpi.com The thermodynamics of this process, including enthalpy (ΔH) and entropy (ΔS) changes, have been studied for various ligands, revealing the driving forces behind adduct formation. For instance, studies on a related nickel porphyrin, Ni(II) meso-tetra(4-carboxyphenyl)porphyrin, anchored to TiO2 films showed that temperature-dependent equilibrium constants were smaller for the surface-anchored species compared to the compound in fluid solution, as were the absolute values of ΔH and ΔS for pyridine (B92270) binding. nih.gov
Kinetic studies provide insight into the rates of ligand association and dissociation. For example, Arrhenius analysis of diethylamine (B46881) (DEA) dissociation from a Ni(II) porphyrin complex revealed activation energies (Ea) of 6.6 kcal/mol for both the compound in fluid solution and when anchored to TiO2 at lower temperatures. nih.gov Photoexcitation can also influence ligand dynamics; studies have shown that photoexcitation of six-coordinate NiTPP complexes can lead to the reversible loss of axial ligands. researchgate.net
| System | Ligand | Parameter | Value | Conditions |
|---|---|---|---|---|
| Ni(II) meso-tetra(4-carboxyphenyl)porphyrin/TiO₂ | Pyridine | ΔH | Smaller than in solution | -40 to -10 °C |
| Ni(II) meso-tetra(4-carboxyphenyl)porphyrin/TiO₂ | Pyridine | ΔS | Smaller than in solution | -40 to -10 °C |
| Ni(II) meso-tetra(4-carboxyphenyl)porphyrin | Diethylamine | Ea (dissociation) | 6.6 kcal/mol | Fluid solution, -40 to -10 °C |
| Ni(II) meso-tetra(4-carboxyphenyl)porphyrin/TiO₂ | Diethylamine | Ea (dissociation) | 6.6 kcal/mol | Anchored to TiO₂, -40 to -10 °C |
| Ni(II) meso-tetra(4-carboxyphenyl)porphyrin/TiO₂ | Diethylamine | Ea (dissociation) | 3.5 kcal/mol | Anchored to TiO₂, higher temperatures |
Structural Effects of Coordination Number (e.g., CN5 and CN6) on Molecular Geometry
The change in coordination number (CN) from four to five or six induces significant and predictable changes in the molecular geometry of the NiTPP complex. The four-coordinate NiTPP typically exhibits a non-planar, often ruffled or saddle-shaped, conformation. nih.gov
Upon binding a single axial ligand to form a five-coordinate (CN5), square-pyramidal structure, the nickel ion moves out of the porphyrin N4 plane towards the axial ligand. researchgate.net This coordination event initiates a flattening of the porphyrin macrocycle. nih.gov
The addition of a second axial ligand to form a six-coordinate (CN6), octahedral complex further alters the geometry. The nickel ion typically returns to a position closer to or within the porphyrin plane. This six-coordinate state is associated with an expansion of the porphyrin core, characterized by a lengthening of the average Ni-Np (nickel to porphyrin nitrogen) bond distances. For example, in a strapped Ni-porphyrin system, the Ni-Np bond distances expand from approximately 1.96 Å in the low-spin (four-coordinate) state to 2.02 Å in the high-spin (five-coordinate) state. nih.gov This core expansion results in a more planar conformation for the six-coordinate species compared to the distorted four-coordinate precursor. nih.gov
| Coordination Number (CN) | Geometry | Spin State | Ni Position relative to N₄ Plane | Porphyrin Conformation | Avg. Ni-Nₚ Bond Length |
|---|---|---|---|---|---|
| 4 | Square Planar (distorted) | Low-Spin (S=0) | In-plane | Ruffled / Saddle-shaped | ~1.96 Å |
| 5 | Square Pyramidal | High-Spin (S=1) | Out-of-plane (towards ligand) | Flatter | ~2.02 Å |
| 6 | Octahedral | High-Spin (S=1) | In-plane | More Planar | > 2.02 Å |
Spin Crossover Phenomena in NiTPP Complexes
One of the most significant consequences of axial ligation in NiTPP is the induction of a spin crossover (SCO) event. This phenomenon involves the switching of the nickel(II) center's electronic spin state, which fundamentally alters its magnetic properties.
Coordination-Induced Spin Crossover (CISCO)
Four-coordinate NiTPP is a diamagnetic (S=0) complex with a (dz²)²(dx²-y²)⁰ electronic configuration. nih.gov The coordination of one or two axial ligands increases the coordination number and alters the ligand field strength, prompting a switch to a paramagnetic, high-spin (S=1) state. mdpi.comnih.gov This process is known as Coordination-Induced Spin Crossover (CISCO). nih.govnih.gov The high-spin state arises from the promotion of an electron from the dz² orbital to the higher energy dx²-y² orbital, resulting in a (dz²)¹(dx²-y²)¹ configuration with two unpaired electrons. mdpi.com This spin transition is reversible; removal of the axial ligands restores the low-spin state. mdpi.comnih.gov The CISCO effect in NiTPP can be triggered by dissolving the complex in coordinating solvents like pyridine or through forced coordination at interfaces. mdpi.com
Electron Doping Effects on Nickel Spin States
The spin state of the nickel center in NiTPP can also be manipulated by electron doping, for example, through the adsorption of alkali metals like potassium (K). rsc.org When NiTPP is brought into contact with a copper surface, charge transfer can reduce the central ion from Ni(II) to Ni(I), concurrently changing its spin state from S=0 to S=1/2. researchgate.net Further controlled doping with potassium atoms onto a NiTPP monolayer can also induce a gradual reduction from Ni(II) to Ni(I). rsc.orgrsc.org This reduction is accompanied by the filling of one of the spin-paired holes in the dx²-y² orbital, resulting in a net spin of 1/2 and inducing a magnetic moment in the nickel ion. rsc.org This demonstrates that redox changes, in addition to coordination changes, are a viable pathway to manipulate the spin state of the NiTPP core.
| Stimulus | Initial State (Ni ion) | Initial Spin (S) | Final State (Ni ion) | Final Spin (S) |
|---|---|---|---|---|
| Axial Ligation (e.g., Pyridine) | Ni(II) | 0 (Low-Spin) | Ni(II) | 1 (High-Spin) |
| Electron Doping (on Cu surface) | Ni(II) | 0 (Low-Spin) | Ni(I) | 1/2 |
| Electron Doping (K atoms) | Ni(II) | 0 (Low-Spin) | Ni(I) | 1/2 |
| NO₂ Ligation to Ni(I)TPP/Cu | Ni(I) | 1/2 | Ni(II) | 1 (High-Spin) |
Correlation between Molecular Conformation and Spin State Transitions
This relationship is crucial, as the molecular conformation can dictate the favorability of the spin transition. Studies have shown that the flattening of the macrocycle is a key factor in the Ni(II) → Ni(I) reduction upon electron doping; this transition is not observed in molecules that remain distorted. rsc.org Therefore, the flexibility of the porphyrin ring and its ability to change conformation from distorted (low-spin) to planar (high-spin) is integral to the spin crossover phenomenon. The energy landscape connects the coordination number, molecular geometry, and spin state, with conformational changes acting as a critical bridge between these properties.
Supramolecular Assembly and Formation of Coordination Polymers with NiTPP
5,10,15,20-Tetraphenylporphyrin nickel(II) (NiTPP), in its ground state, typically features a square-planar, four-coordinate nickel center, which is diamagnetic (S=0) and generally reluctant to accept axial ligands. mdpi.com However, the coordination ability of the nickel cation can be exploited to construct complex supramolecular assemblies and coordination polymers. mdpi.comyoutube.com This process often involves inducing a spin crossover event, where the nickel(II) center transitions to a five-coordinate or six-coordinate state, becoming paramagnetic (S=1). mdpi.com
Coordination polymers are organometallic or inorganic polymer structures composed of metal cation centers linked by ligands. youtube.com In the context of NiTPP, these extended structures are typically formed by introducing bifunctional linker molecules that can coordinate to the nickel centers of adjacent porphyrin units, creating one-, two-, or three-dimensional networks. mdpi.comyoutube.comnih.gov The formation of these assemblies is driven by coordination bonds, which are stronger than the weaker intermolecular forces (like van der Waals or π-π stacking) that often govern porphyrin self-assembly. youtube.com
A notable strategy to induce the formation of NiTPP-based coordination polymers is through "forced coordination" in constrained environments, such as at the air/water interface. mdpi.comnih.gov By co-depositing NiTPP with a suitable linking molecule, lateral compression can bring the components close enough to force the formation of coordination bonds that would not readily occur in solution. mdpi.com This approach allows for the reversible formation of extended, ordered supramolecular structures. mdpi.com
Self-Assembly on Solid Surfaces
The interaction of this compound(II) with solid surfaces provides a powerful route for creating highly ordered two-dimensional (2D) supramolecular arrays. researchgate.net The resulting structures are dictated by a delicate balance between molecule-substrate interactions and intermolecular forces. beilstein-journals.org The process of forming these highly organized monolayers by adsorption from a solution or through deposition in a vacuum is a key area of surface science. researchgate.netnih.gov
On a copper surface, Cu(111), NiTPP molecules demonstrate distinct self-assembly behavior. At low coverage, individual molecules diffuse across the surface until they become trapped at step edges. researchgate.net As coverage increases, these molecules begin to form well-ordered 2D arrays on the copper terraces. researchgate.net The interaction with the copper substrate is significant, leading to a reduction of the central Ni(II) ion. researchgate.net The conformation of the porphyrin macrocycle is also affected by the adsorption, with opposed pyrrole (B145914) groups bending upwards and downwards due to steric repulsion from the phenyl rings. researchgate.net
The choice of substrate significantly influences the assembly process. The in situ metalation of free-base tetraphenylporphyrin with nickel atoms on a titanium dioxide (TiO₂) surface has been shown to be dependent on temperature and the order of deposition, which in turn affects the conformation and bonding geometry of the resulting NiTPP molecules on the surface. rsc.org The nature of the surface, whether it is a smooth metal or a more corrugated oxide film, can either facilitate or hinder self-assembly by affecting molecular mobility and providing specific anchoring sites. beilstein-journals.org For instance, a corrugated surface might trap molecules and prevent the formation of large, ordered islands, whereas a flatter surface may allow for greater mobility and rotation, which can also inhibit assembly unless intermolecular interactions are strong enough to lock the molecules in place. beilstein-journals.org
Table 1: Structural Parameters of NiTPP Self-Assembly on Cu(111) Surface This table summarizes the observed structural characteristics of NiTPP molecules when they form a two-dimensional array on a Cu(111) surface, as determined by experimental and theoretical methods.
| Parameter | Description | Finding | Source |
| Arrangement | The organization of NiTPP molecules on the copper terrace. | Formation of a well-ordered 2D array. | researchgate.net |
| Initial Adsorption | Preferred location for molecules at low surface coverage. | Molecules diffuse on the terrace and anchor at step edges. | researchgate.net |
| Macrocycle Conformation | The shape adopted by the porphyrin ring upon adsorption. | Opposed pyrrole groups are bent upwards and downwards relative to the macrocycle plane. | researchgate.net |
| Interfacial Interaction | The electronic effect of the copper surface on the NiTPP molecule. | Evidence of reduction of the central Ni(II) ion due to interaction with the Cu substrate. | researchgate.net |
Inter-Porphyrin Coordination and Network Formation
The formation of extended networks and coordination polymers from NiTPP relies on establishing coordination bonds between individual porphyrin units. While NiTPP does not typically self-assemble into coordination polymers on its own, networks can be constructed using multidentate ligands that act as bridges between the nickel centers of different porphyrin molecules. mdpi.comyoutube.com
A clear example of this is the formation of "garland-like" coordination polymers at the air/water interface. In one system, NiTPP was co-spread with a ruthenium(II) phthalocyaninate complex bearing two axial pyrazine (B50134) ligands (CRPcRu(pyz)₂). mdpi.com Upon lateral compression of this mixed monolayer, the pyrazine ligands are forced to coordinate to the nickel centers of adjacent NiTPP molecules. mdpi.com This results in the formation of extensive Ni···(pyz)Ru(pyz)···Ni coordination polymers. mdpi.comnih.gov The coordination event induces a spin-state change in the nickel from diamagnetic (S=0) to paramagnetic (S=1) and is accompanied by a significant bathochromic (red) shift in the Soret absorption band of the NiTPP. mdpi.com This process is reversible; upon expansion of the monolayer, the coordination bonds break, and the NiTPP returns to its four-coordinate state. mdpi.com
Table 2: Spectroscopic Changes in NiTPP Upon Formation of Coordination Polymer This table details the changes in the Soret absorption band of NiTPP when it forms a coordination polymer with CRPcRu(pyz)₂ at an air/water interface, indicating the change in the coordination environment of the nickel center.
| Condition | Mean Molecular Area | Dominant Soret Band Wavelength | Interpretation | Source |
| Initial State (Uncompressed) | > 280 Ų | ~432 nm | Four-coordinate, square-planar Ni(II) center (S=0). | mdpi.com |
| Initial Contact | ~280 Ų | 432 nm with a shoulder at 450 nm | Molecules are in contact; some initial coordination interactions begin. | mdpi.com |
| Compressed Monolayer | ~60 Ų | ~450 nm | Predominantly six-coordinate Ni(II) center (S=1) within a Ni···Ru···Ni polymer. | mdpi.com |
| Expanded Monolayer | 220 Ų | ~432 nm | Reversible dissociation of coordination bonds; return to four-coordinate state. | mdpi.com |
Catalytic Applications of Nickel Ii Tetraphenylporphyrin
Photocatalysis by NiTPP
As a photocatalyst, NiTPP is valued for its efficiency and versatility. dntb.gov.ua It leverages visible light to drive a variety of chemical transformations, making it a valuable tool in modern organic synthesis. researchgate.net
A key feature of NiTPP is its dual redox capability in the excited state, meaning it can participate in both oxidative and reductive quenching pathways. researchgate.netdntb.gov.ua Upon excitation with visible light, NiTPP can either accept an electron from a donor molecule (reductive quenching) or donate an electron to an acceptor molecule (oxidative quenching). researchgate.netresearchgate.net This versatility is rare for photocatalysts based on first-row transition metals. researchgate.net
The excited state redox potentials for the [NiTPP]/[NiTPP]•− and [NiTPP]•+/[NiTPP] pairs have been determined to be +1.17 V and -1.57 V versus SCE, respectively. researchgate.netresearchgate.netdntb.gov.ua These values indicate that NiTPP is a more potent photocatalyst than the well-established [Ru(bpy)3]2+. researchgate.netdntb.gov.ua This dual functionality allows a single catalyst to be employed in a diverse range of redox reactions. dntb.gov.ua
Table 1: Redox Potentials of NiTPP
| Redox Couple | Potential (V vs SCE) |
|---|---|
| [NiTPP]/[NiTPP]•− | +1.17 |
| [NiTPP]•+/[NiTPP] | -1.57 |
| [NiTPP]/[NiTPP]•− | -1.44 |
This table presents the ground and excited state redox potentials of NiTPP, highlighting its capacity for both oxidation and reduction. researchgate.net
NiTPP has proven to be an effective photocatalyst for various C-C bond-forming reactions. researchgate.net One notable application is in the annulation reaction between N,N-dimethylaniline and maleimide (B117702) to produce a tetrahydroquinoline derivative. researchgate.net This reaction proceeds efficiently under an oxygen atmosphere with NiTPP as the photocatalyst. researchgate.net
Porphyrins, in general, have been utilized as photoredox catalysts for the arylation of heteroarenes. nih.gov This process involves the generation of aryl radicals from diazonium salts through a single-electron transfer from the excited porphyrin. nih.gov These radicals then add to the heteroarene. nih.gov While this has been demonstrated with other porphyrins, the dual redox nature of NiTPP suggests its potential applicability in similar transformations. dntb.gov.uanih.gov
The catalytic activity of NiTPP extends to the formation of C-heteroatom bonds. researchgate.net Porphyrin-based photocatalysts have been successfully used in selenylation and thiolation reactions. nih.govacs.org For instance, the selenylation and thiolation of anilines can be achieved using a photoredox catalyst. researchgate.net Given NiTPP's demonstrated efficacy in similar photocatalytic reactions, it is a strong candidate for facilitating such transformations. researchgate.netdntb.gov.ua
The general mechanism for these reactions involves the photocatalyst initiating a single-electron transfer process, which generates reactive radical species that then form the desired C-heteroatom bond. researchgate.net
When compared to well-established photocatalysts, NiTPP demonstrates significant potential. Its excited state redox potentials indicate that it is a more potent photocatalyst than the widely used [Ru(bpy)3]2+. researchgate.netdntb.gov.ua This suggests that NiTPP can drive reactions that are thermodynamically challenging for ruthenium-based catalysts. researchgate.netdntb.gov.ua Furthermore, as a complex of an earth-abundant metal, NiTPP offers a more cost-effective and sustainable alternative to catalysts based on precious metals like ruthenium and iridium. researchgate.net While osmium-based photocatalysts are effective for certain C-C bond-forming reactions under red light, they suffer from high toxicity and cost, further highlighting the advantages of NiTPP. nih.govacs.org
Table 2: Comparison of NiTPP with other Photocatalysts
| Photocatalyst | Excited State Reduction Potential (V vs SCE) | Excited State Oxidation Potential (V vs SCE) | Metal Abundance/Cost |
|---|---|---|---|
| NiTPP | +1.17 | -1.57 | Earth-abundant, cost-effective |
| [Ru(bpy)3]2+ | +0.77 | -0.81 | Precious metal, expensive |
| fac-[Ir(ppy)3] | +1.21 | -1.73 | Precious metal, expensive |
This table provides a comparative overview of the redox potentials and cost-effectiveness of NiTPP against common ruthenium and iridium-based photocatalysts.
The unique properties of NiTPP make it a suitable component for dual catalysis systems. nih.govrsc.org In such platforms, a photocatalyst is combined with another catalyst (e.g., a transition metal catalyst) to enable novel transformations. nih.gov The photocatalyst, upon light absorption, can generate a reduced or oxidized form of the co-catalyst, which then participates in a separate catalytic cycle. nih.gov For example, a photosensitizer can be used in conjunction with a nickel catalyst to facilitate cross-coupling reactions. nih.gov The ability of NiTPP to act as both a potent photoreductant and photooxidant makes it a versatile option for a wide range of dual catalytic applications, including C-O, C-N, C-S, and C-P cross-coupling reactions. dntb.gov.uaruepinglab.com
Heterogeneous Catalysis with Surface-Supported NiTPP Systems
Beyond its applications in homogeneous photocatalysis, NiTPP can also be employed in heterogeneous catalysis by immobilizing it on a solid support. nih.govnih.gov Supporting NiTPP on surfaces like titanium dioxide (TiO2) can enhance its stability and allows for easier separation and recycling of the catalyst. nih.govmdpi.com
The in situ metalation of tetraphenylporphyrin (B126558) with nickel on a TiO2 surface has been demonstrated, resulting in the formation of adsorbed NiTPP. nih.gov This surface-supported NiTPP can then act as a heterogeneous catalyst. Such systems are promising for various applications, including the photocatalytic degradation of pollutants and the production of solar fuels. nih.govmdpi.com The interaction between the NiTPP and the support can also influence the catalytic activity and selectivity of the system. nih.gov
Application in Single-Atom Catalysis
5,10,15,20-Tetraphenylporphyrin nickel(II), often abbreviated as Ni(II)TPP, serves as a model compound for a class of highly efficient single-atom catalysts (SACs). In these catalysts, individual nickel atoms are isolated and coordinated within the porphyrin macrocycle, creating a well-defined M-N₄-C active site. This structure is instrumental in various electrocatalytic reactions, particularly the oxygen evolution reaction (OER), which is a critical process for sustainable fuel production. rsc.orgnih.gov
Research into directly fused nickel(II) porphyrin conjugated polymers has demonstrated their efficacy as heterogeneous single-site catalysts for the OER. nih.gov By polymerizing nickel porphyrin complexes, such as Ni(II) 5,15-diphenylporphyrin, a structurally related compound to Ni(II)TPP, into conjugated thin films, a significant enhancement in catalytic activity is observed compared to their monomeric counterparts. nih.govrsc.org This increased performance is attributed to the formation of conjugated structures that facilitate a dinuclear radical oxo-coupling (ROC) mechanism at a low overpotential. rsc.org The specific performance of these catalysts highlights their potential in energy conversion applications. nih.gov
| Catalyst | OER Onset Overpotential (mV) | Current Density at 1.6 V vs. RHE (mA cm⁻²) |
| Polymerized Ni(II) 5,15-diphenylporphyrin (pNiDPP) | 270 | 1.2 |
| Polymerized Ni(II) 5,15-(di-4-methoxycarbonylphenyl)porphyrin (pNiDCOOMePP) | 270 | 1.6 |
This table presents the electrocatalytic performance of directly fused Ni(II) porphyrin conjugated polymers, demonstrating their activity as single-site catalysts for the oxygen evolution reaction (OER). Data sourced from nih.govrsc.org.
Specific Disproportionation Reactions (e.g., Nitric Oxide Disproportionation)
Nickel(II) tetraphenylporphyrin has been identified as a reactive catalyst for the disproportionation of nitric oxide (NO) at room temperature. units.itescholarship.orgnih.govcnr.it This reaction is of interest as it mimics certain biological processes involving metalloporphyrins. units.itnih.gov When a thin film of Ni(II)TPP is deposited on a copper surface, it actively promotes the conversion of nitric oxide into other nitrogen oxides. units.itescholarship.orgcnr.it
Experimental and theoretical studies have shown that the reaction proceeds via the following pathway: 3NO → NO₂ + N₂O units.it
This process is highly exothermic, making the formation of the resulting products energetically favorable. units.it The catalytic activity is centered on the single nickel atom within the porphyrin structure. Evidence for this reaction is substantiated by various surface science techniques, including X-ray Photoemission Spectroscopy (XPS). XPS analysis reveals a distinct shift in the binding energy of the Ni 2p₃/₂ core level upon exposure of the Ni(II)TPP film to nitric oxide. This shift indicates an oxidation of the central nickel atom, which is consistent with the coordination of a nitrogen dioxide (NO₂) molecule to the nickel site. units.it This ligation of NO₂ is a key step in the catalytic cycle. units.it
| Condition | Ni 2p₃/₂ Binding Energy (eV) | Inferred Ni Oxidation State Change |
| Pristine Ni(II)TPP film on Cu(100) | 852.9 ± 0.3 | Formal +1 state (due to surface interaction) |
| After exposure to NO | 854.6 ± 0.3 | Oxidation of the Ni atom |
This table shows the shift in the Ni 2p₃/₂ core level binding energy for a Ni(II)TPP film on a copper surface before and after exposure to nitric oxide, confirming the NO₂-induced oxidation of the nickel center. Data sourced from units.it.
The rate of NO₂ formation has been observed to be proportional to the square of the nitric oxide pressure, which further supports a disproportionation mechanism rather than a reaction involving potential contaminants. units.it
Theoretical and Computational Investigations of Nickel Ii Tetraphenylporphyrin
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the structural and electronic properties of 5,10,15,20-Tetraphenylporphyrin nickel(II) (NiTPP). These computational methods provide detailed insights that complement experimental findings.
DFT calculations are frequently employed to determine the electronic structure of NiTPP, including the energies of its molecular orbitals. umb.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic properties. irjweb.com
According to Gouterman's four-orbital model, the electronic absorption spectra of porphyrins are dominated by transitions involving the HOMO, HOMO-1, LUMO, and LUMO+1 orbitals. researchgate.net DFT calculations can predict the energies of these orbitals and simulate the resulting UV-vis spectra with a good degree of accuracy. nu.edu.kz For NiTPP, the five metal 3d-orbitals transform as a1g(dz2), b1g(dx2-y2), eg(dxz, dyz), and b2g(dxy) under D4h symmetry. umb.edu
The HOMO-LUMO gap is a significant parameter that reflects the chemical reactivity of the molecule. irjweb.com A smaller gap generally indicates that the molecule is more easily excitable and more chemically reactive. nih.gov Theoretical calculations are crucial for understanding how modifications to the porphyrin structure, such as peripheral substitutions, can tune this gap and, consequently, the material's properties for applications like dye-sensitized solar cells. nu.edu.kz
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | - | Primarily located on the porphyrin macrocycle. |
| LUMO | - | Contains contributions from both the porphyrin macrocycle and the acceptor moiety. |
| HOMO | - | Primarily located on the porphyrin macrocycle. |
| HOMO-1 | - | Primarily located on the porphyrin macrocycle. |
DFT and its time-dependent extension (TD-DFT) are powerful methods for predicting the properties of both the ground and excited states of NiTPP. acs.orgnih.gov These calculations can provide insights into the geometries, absorption spectra, and deactivation pathways of the molecule upon photoexcitation. acs.orgnih.gov
For instance, TD-DFT calculations can reveal that upon photoexcitation, NiTPP deactivates through a pathway involving a transition from a (π,π*) state to a metal-centered (d,d) state before returning to the ground state. nih.govnih.gov The excited (d,d) state can exhibit complex spectral evolution due to vibrational relaxation and cooling. nih.gov
Dual-pump-probe transient absorption spectrometry experiments, supported by computational models, have been used to investigate the dual excited states of nickel(II) porphyrins. nih.gov These studies propose a deactivation mechanism involving the formation of an intramolecular charge transfer state. nih.gov
The interaction of NiTPP with various substrates is a critical aspect of its application in electronic devices. DFT calculations are instrumental in understanding the charge transfer phenomena that occur at these interfaces. When NiTPP is adsorbed on a surface, such as a metal or metal oxide, charge transfer can occur between the molecule and the substrate. researchgate.net
For example, when NiTPP is grown on an Fe(001)–p(1 × 1)O surface, a thin layer of iron oxide can decouple the molecules from the substrate, preserving the molecular electronic features, including the HOMO-LUMO gap. mdpi.com Photoelectron spectroscopy, in conjunction with DFT, can be used to investigate shifts in core level binding energies, which indicate charge transfer at the interface. researchgate.net Understanding these interactions is crucial for designing and optimizing molecular electronic devices.
The planarity of the porphyrin macrocycle has a significant impact on its electronic properties. Nonplanar distortions, such as ruffling or saddling, can alter the redox potentials and optical properties of the molecule. researchgate.netcore.ac.uk DFT calculations have shown that for NiTPP, a ruffled distortion can lower the total energy of the molecule. umb.edu
This nonplanarity affects the HOMO-LUMO gap. nih.gov Generally, an increase in the degree of distortion leads to a decrease in the HOMO-LUMO energy gap. nih.gov The small ionic radius of the nickel(II) ion favors a nonplanar macrocycle, as ruffling reduces the Ni-N bond lengths. researchgate.net The interplay between the energy gains from shortening the Ni-N bond and the energetic cost of distorting the planar macrocycle determines the equilibrium structure. nih.gov These conformational effects are crucial for understanding the structure-property relationships in nickel porphyrins. researchgate.netnih.gov
Molecular Mechanics (MM) Simulations for Conformational Analysis
While DFT is excellent for electronic properties, molecular mechanics (MM) simulations are a powerful tool for exploring the conformational landscape of large molecules like NiTPP. MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates.
MM simulations have been used to study the nonplanar distortions of nickel porphyrins adsorbed on surfaces. mdpi.com For example, the adsorption of nickel(II)octaethylporphyrin on a graphite (B72142) surface was studied using the Consistent Force Field (CFF) program. mdpi.com These calculations revealed that the adsorption on a surface can influence the core puckering of the porphyrin, highlighting that surface interactions should be considered in the conformational analysis of metalloporphyrins. mdpi.com Raman dispersion spectroscopy has also been used to show that NiTPP in solution exists as a mixture of planar and nonplanar conformers, with the nonplanar species exhibiting both ruffling and saddling distortions. acs.org
Mechanistic Insights Derived from Computational Modeling (e.g., Photocatalysis Pathways, Oxidative Coupling Mechanisms)
Computational modeling provides invaluable mechanistic insights into the role of NiTPP in various chemical reactions. For instance, DFT calculations can elucidate the pathways of photocatalytic processes and oxidative coupling reactions.
In the context of photocatalysis, computational studies can help understand the electronic structure of porphyrin-based metal-organic frameworks (MOFs) and how factors like the metal center and ligand modifications affect the band gap and photocatalytic activity. rsc.org The general mechanism involves light absorption, generation of an electron-hole pair, and subsequent redox reactions with a substrate. rsc.org
DFT has also been used to investigate the mechanisms of nickel-catalyzed cross-coupling reactions. These studies can map out the reaction pathways, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.commdpi.comrsc.org For example, in the coupling of alkyl radicals and aryl bromides, DFT calculations can determine the favorability of different oxidative addition mechanisms, such as concerted, SN2, or halide abstraction pathways. mdpi.com These computational insights are crucial for the rational design of more efficient catalysts and the development of new synthetic methodologies.
Applications in Advanced Functional Materials Science
Organic Electronics and Optoelectronics
5,10,15,20-Tetraphenylporphyrin nickel (NiTPP) has emerged as a versatile material in the fields of organic electronics and optoelectronics due to its unique electronic structure, stability, and solubility in organic solvents. chemimpex.com Its applications in this domain are primarily centered around its semiconducting and light-sensing properties.
Semiconducting Properties and Charge Transport in Thin Films
Thin films of NiTPP exhibit semiconducting behavior, a critical characteristic for applications in electronic devices. The arrangement and orientation of NiTPP molecules within these films significantly influence their charge transport properties. Studies on thin films prepared by thermal evaporation have shown that the crystalline structure and morphology are dependent on the substrate temperature during and after deposition. researchgate.net For instance, the crystallite size in NiTPP films has been observed to increase with annealing, which can enhance charge carrier mobility. researchgate.net
The performance of organic semiconductor devices is intrinsically linked to the efficiency of charge carrier transport through the material. osti.gov In polycrystalline organic thin films, factors such as crystalline domain size, orientation, and domain boundaries play a crucial role in this process. rsc.org Research has demonstrated that creating highly ordered thin films can significantly improve charge transport by reducing the number of boundaries and mismatched orientations. rsc.org The interaction between the NiTPP molecules and the substrate can also influence the film's polymorphism and, consequently, its charge carrier mobilities. nih.gov Substrates that facilitate significant charge transfer with the initial molecular layer can promote the formation of polymorphs with greater electronic coupling, which is beneficial for vertical charge transport. nih.gov
The electronic properties of NiTPP thin films, including the HOMO-LUMO gap, are crucial for their function in electronic devices. Studies have shown that a thin layer of iron oxide can decouple the NiTPP molecules from a ferromagnetic substrate, preserving the molecular electronic features even in very thin films. mdpi.com This decoupling is essential for maintaining the intrinsic semiconducting properties of the material in a device setting. mdpi.com
Table 1: Influence of Annealing on NiTPP Thin Film Properties
| Annealing Temperature (K) | Crystallite Size (nm) | Morphology |
| As-deposited (298 K) | 49.7 | Granular particles |
| 423 K | 64.7 | Well-defined grain boundaries with nanoporous nature |
| 573 K | 107 | Higher aggregates and increased porosity |
Photodetection and Light-Sensing Capabilities
The strong light-absorbing properties of NiTPP in the visible spectrum make it a promising candidate for photodetection and light-sensing applications. chemimpex.com Porphyrin-based materials are known for their use in optoelectronic devices due to their significant third-order optical nonlinearity, which arises from their highly polarizable and extended π-electron systems. researchgate.net
The optical properties of NiTPP thin films, including their absorption and transmittance spectra, have been studied to evaluate their potential in photodetectors. The material exhibits a characteristic Soret band and Q-bands in the UV-vis spectrum, which are indicative of its light absorption capabilities. researchgate.netresearchgate.net The optical band gap of NiTPP films, a key parameter for photodetectors, has been determined from these spectral analyses. researchgate.net
The development of sensors for various gases and biomolecules is another area where the light-sensing capabilities of porphyrins are utilized. chemimpex.com The interaction of analytes with the porphyrin film can modify its optical properties, forming the basis for a sensing mechanism. mdpi.com For instance, changes in the absorption spectrum of a porphyrin film upon exposure to a specific gas can be used for its detection. While specific studies on NiTPP for photodetection are part of a broader research area, the fundamental optical properties of NiTPP thin films strongly support their potential in light-sensing technologies. researchgate.netresearchgate.net
Spintronics and Magnetochemistry
The presence of a transition metal ion, nickel, within the porphyrin macrocycle imparts interesting magnetic properties to NiTPP, making it a subject of investigation in the fields of spintronics and magnetochemistry. These fields explore the manipulation of electron spin for information processing and the development of novel magnetic materials.
On-Surface Magnetochemistry and Spin Control
The magnetic state of NiTPP molecules can be influenced and controlled when they are adsorbed onto a surface, a field known as on-surface magnetochemistry. researchgate.net The interaction with the substrate can lead to changes in the spin state of the central nickel ion. For example, charge transfer between a copper substrate and NiTPP molecules can reduce the Ni(II) ion to Ni(I), concurrently changing its spin state from S=0 (low-spin) to S=1/2. nih.govresearchgate.netresearchgate.net This demonstrates a method for switching the spin state of the molecule at the interface.
Furthermore, the spin state of surface-adsorbed NiTPP can be reversibly controlled through chemical stimuli. The coordination of ligands, such as ammonia (B1221849) or nitric oxide, to the central nickel atom can induce a spin crossover. mdpi.comresearchgate.netrug.nl For instance, the coordination of an ammonia molecule to a NiTPP molecule on a cobalt surface can introduce a magnetic moment, switching it to a high-spin state (S=1). researchgate.net This reversible switching of the molecular spin is a key concept for the development of molecular-scale spintronic devices. rug.nl The phenomenon of coordination-induced spin-state switching (CISSS) has also been demonstrated in strapped Ni(II)-porphyrin complexes on a silver surface, where the spin transition is triggered by an applied voltage from a scanning tunneling microscope (STM) tip. researchgate.netnih.gov
Development of Magnetic Materials from NiTPP Precursors
While NiTPP itself is a molecular material, it can serve as a precursor for the development of other magnetic materials. For instance, nickel-containing precursors can be used to synthesize aligned nickel nanowires, which exhibit unique magnetic properties. mdpi.com Although this research does not directly use NiTPP, it highlights the potential of using organometallic compounds containing nickel as building blocks for creating structured magnetic materials. The general approach involves the reduction of a nickel precursor ink in the presence of a magnetic field to produce aligned nanowires. mdpi.com This method allows for the fabrication of materials with anisotropic magnetic properties, which are valuable for various electronic and magnetic applications. mdpi.com The development of magnetic materials from precursors is a broad field, and the principles could potentially be adapted for porphyrin-based precursors to create novel functional materials. google.com
Potential for Spintronic Devices
The ability to control the spin state of NiTPP molecules at interfaces makes them promising candidates for future spintronic devices. mdpi.comnih.gov Spintronic devices utilize the spin of electrons, in addition to their charge, to store and process information, offering potential advantages in terms of speed and power consumption over conventional electronics.
A key requirement for spintronic applications is the ability to switch the magnetic state of a material. As discussed, the spin state of NiTPP can be switched through interaction with a substrate, coordination with chemical ligands, or by an external voltage. nih.govresearchgate.netresearchgate.netnih.gov For example, a molecular interface where the spin of NiTPP can be reversibly switched at room temperature has been demonstrated. researchgate.net This functionality could be harnessed to create molecular-scale memory or logic elements.
One proposed application is a spintronic building block where a thin layer of NiTPP on a metal surface could act as a highly sensitive detector. nih.gov A change in the spin state of the Ni atoms upon exposure to a specific molecule would alter the spin-dependent scattering of electrons, leading to a measurable change in the device's resistance. nih.gov The study of ordered thin films of NiTPP on ferromagnetic substrates is also crucial for spintronic applications, although achieving long-range order can be challenging. mdpi.com The ability to create ordered arrays of these molecules with controllable magnetic properties is a significant step toward the realization of porphyrin-based spintronic devices. mdpi.com
Table 2: Spin State Transitions of NiTPP at Interfaces
| System | Stimulus | Initial Ni Spin State (S) | Final Ni Spin State (S) | Reference |
| NiTPP on Cu(100) | Charge Transfer | 0 | 1/2 | nih.gov, researchgate.net, researchgate.net |
| NiTPP on Co(001) | NH₃ Coordination | 0 | 1 | researchgate.net |
| Strapped Ni(II)-porphyrin on Ag(111) | STM Voltage Bias | Low-Spin | High-Spin | researchgate.net, nih.gov |
| NiTPP on Cu(100) with NO₂ exposure | Chemical Reaction | 1/2 (as Ni(I)) | 1 (as Ni(II)) | researchgate.net |
Sensing Applications
This compound(II) (Ni-TPP) and its derivatives are integral to the development of advanced sensing technologies. Their unique electronic properties and versatile structural tailorability allow for their use in devices designed to detect a range of chemical species and gases.
Chemical Sensing via Chemically Modified Electrodes
The incorporation of nickel porphyrins into metal-organic frameworks (MOFs) has led to the creation of highly sensitive and selective electrochemical sensors. A notable example involves a two-dimensional (2D) nickel-based porphyrinic MOF nanosheet used to modify a laser-induced graphene electrode for the detection of p-nitrophenol (p-NP). acs.orgnih.gov This sensor leverages the high surface area, inherent catalytic activity, and excellent adsorption capacity of the 2D Cu-TCPP(Ni) MOF nanosheet structure. acs.orgnih.gov The nickel porphyrin ligand is a key component, reacting with copper nitrate (B79036) trihydrate in a solvothermal process to form the 2D nanosheet structure. acs.orgnih.gov The resulting modified electrode demonstrates enhanced electrochemical performance in detecting p-NP, a significant environmental pollutant. acs.orgnih.gov The sensor's effectiveness is quantified by its detection range and limit of detection (LOD) using different electrochemical techniques. acs.orgnih.gov
| Electrochemical Technique | Detection Range (μM) | Limit of Detection (LOD) (μM) |
|---|---|---|
| Differential Pulse Voltammetry (DPV) | 0.5–200 | 0.1 |
| Cyclic Voltammetry (CV) | 0.9–300 | 0.3 |
Gas Sensing Devices
Metalloporphyrin-based materials are also effective in the fabrication of chemiresistive sensors for toxic gas detection at room temperature. A metal-organic framework incorporating nickel porphyrin units, known as PCN-222-Ni, has been specifically utilized for the rapid detection of nitrogen dioxide (NO₂). acs.org While other metalloporphyrin-based MOFs in the same family, such as the copper analogue (PCN-222-Cu), showed a higher sensitivity, the nickel-containing variant was distinguished by its fast recovery time. acs.org This characteristic is crucial for applications requiring rapid and repeatable sensing cycles. The performance of these sensors is attributed to the interaction between the metalloporphyrin units and the NO₂ gas molecules, which modulates the material's electrical resistance. acs.org
Supramolecular Assemblies in Material Architectures
The ability of this compound and its functionalized analogues to form ordered, large-scale structures through non-covalent interactions is a cornerstone of its application in materials science. These supramolecular assemblies are directed by specific interactions, such as hydrogen bonding, leading to the formation of complex and functional material architectures.
Research into the hydrogen bond-driven assembly of nickel tetra(carboxyphenyl) porphyrins has demonstrated the formation of well-ordered networks. rsc.org When crystallized with specific molecular building blocks, such as tetrahedral tetra(amidinium), a three-dimensional framework material with a PtS topology can be achieved. rsc.org This structure is highly porous, with a significant portion of its volume occupied by solvent molecules. rsc.org Furthermore, favorable interactions between the carboxylic acid groups of the porphyrin and the nitrogen atoms of bipyridine have been used to construct stable two-dimensional, grid-like networks. rsc.org These organized assemblies showcase the potential for designing porous materials and frameworks with tailored properties by controlling the intermolecular interactions of the nickel porphyrin units.
Utilization as Stationary Phases in Chromatography
The structural characteristics of tetraphenylporphyrins, including their extended π-conjugated system and thermal stability, make them suitable for use as stationary phases in gas chromatography (GC). nih.govnih.gov A capillary GC column prepared using tetraphenylporphyrin (B126558) (TPP) as the stationary phase demonstrated high efficiency and excellent thermal stability up to 260°C. nih.govnih.gov This TPP column was found to be nonpolar and exhibited high resolving power for a variety of compound classes, including nonpolar, polar, aliphatic, and aromatic molecules. nih.gov
The performance of the TPP column is notable for its selectivity, particularly for alicyclic and aromatic compounds, where it shows higher resolution compared to a standard commercial HP-5MS column. nih.govnih.gov This enhanced separation is attributed to specific interactions such as ring-matching and π-π stacking between the porphyrin stationary phase and the analytes. nih.gov The column's robustness is evidenced by its high degree of precision, with low relative standard deviations for both run-to-run and column-to-column repeatability. nih.govnih.gov
| Performance Metric | Analyte | Value |
|---|---|---|
| Column Efficiency (plates/m) | n-Dodecane | 3,376 |
| Naphthalene | 2,717 | |
| Repeatability (RSD) | Run-to-Run | <0.05% |
| Column-to-Column | <4.96% |
The unique retention mechanisms of the TPP column also allow for the improved resolution of challenging separations, such as specific polychlorinated biphenyl (B1667301) (PCB) congeners, compared to conventional columns. nih.govnih.gov
Future Directions and Emerging Research Avenues for Nickel Ii Tetraphenylporphyrin
Exploration of Novel NiTPP Derivatives with Tunable Electronic and Structural Properties
A primary avenue of future research lies in the rational design and synthesis of new NiTPP derivatives. By chemically modifying the peripheral phenyl groups or the central porphyrin macrocycle, researchers can fine-tune the molecule's electronic and structural properties for specific applications.
The introduction of electron-donating or electron-withdrawing substituents is a key strategy to modulate the electronic landscape of the porphyrin. For instance, creating "push-pull" porphyrins by placing donor and acceptor groups at opposite ends of the macrocycle can significantly alter optical and electronic properties, often leading to red-shifted absorption spectra and tunable redox potentials. researchgate.net Research into β-substituted derivatives, where functional groups are attached directly to the porphyrin core, has shown that even a single nitro or formyl group can reduce the HOMO-LUMO gap. researchgate.net
Furthermore, controlling the three-dimensional structure of NiTPP is crucial. The insertion of the nickel(II) ion into the porphyrin core often induces nonplanar distortions, such as ruffling. researchgate.net The degree of this distortion can be influenced by bulky substituents at the meso positions, which in turn affects the molecule's physical and chemical behavior. researchgate.net Another approach involves the axial coordination of N-donor ligands to the central nickel ion, which can induce a spin-crossover (CISCO) effect, switching the nickel center from a diamagnetic (S=0) to a paramagnetic (S=1) state. mdpi.comnih.gov This reversible switching of magnetic properties opens up possibilities for applications in molecular switches and sensors. nih.gov Recent studies have even demonstrated that this spin state change can be induced by light in certain functionalized Ni(II) porphyrins. mdpi.comnih.gov
Interactive Table:
| Modification Strategy | Example Derivative Type | Tunable Property | Potential Application | Reference |
|---|---|---|---|---|
| Peripheral Substitution | β-substituted 'push-pull' porphyrins | Redox potentials, HOMO-LUMO gap, Optical absorption | Non-linear optics, Photocatalysis | researchgate.net |
| Axial Coordination | NiTPP with azopyridine ligands | Spin state (paramagnetic/diamagnetic), Magnetic properties | Molecular switches, Data storage | mdpi.comnih.gov |
| Steric Hindrance | Meso-substituted bulky groups | Macrocycle planarity (ruffling), Conformational state | Catalysis, Molecular recognition | researchgate.net |
Integration of NiTPP into Hybrid Materials and Nanocomposites for Enhanced Functionality
To bridge the gap between molecular-level properties and macroscopic applications, researchers are increasingly integrating NiTPP into hybrid materials and nanocomposites. nih.govresearchgate.net Immobilizing NiTPP onto solid supports or embedding it within polymer matrices can enhance its stability, prevent self-aggregation, and improve its catalytic performance and reusability.
Graphene-based composites have emerged as a particularly promising area. mdpi.comnih.govaustinpublishinggroup.com A direct covalent bond can be formed between graphene and NiTPP, creating a novel nanohybrid material. researchgate.net Such materials leverage the exceptional electronic conductivity and high surface area of graphene to facilitate charge transfer and enhance the catalytic or sensing capabilities of the porphyrin. These graphene-NiTPP composites are being explored for a variety of applications, including energy storage, catalysis, and optoelectronics. mdpi.comresearchgate.net
Beyond graphene, NiTPP can be incorporated into other functional materials. For example, depositing NiTPP on metal oxide surfaces like titanium dioxide (TiO₂) is being investigated for photovoltaic applications and photocatalysis. nih.gov The interaction between the porphyrin and the substrate can alter the electronic structure and adsorption geometry of the molecule, influencing its reactivity. nih.gov The creation of hybrid materials also extends to organic-inorganic composites where NiTPP is integrated into polymer or silica (B1680970) matrices, which can be fabricated into films, fibers, or scaffolds for applications in sensing, drug delivery, and tissue engineering. nih.govnih.gov
Interactive Table:
| Composite Type | Matrix/Support Material | Enhanced Functionality | Emerging Application | Reference |
|---|---|---|---|---|
| Covalent Nanohybrid | Graphene | Improved charge transfer, High surface area | Electrocatalysis, Supercapacitors | researchgate.net |
| Surface-Adsorbed System | Titanium Dioxide (TiO₂) | Modified adsorption geometry, Altered electronic states | Photovoltaics, Photocatalysis | nih.gov |
| Organic-Inorganic Hybrid | Polymers, Silica (SiO₂) | Increased stability, Processability, Biocompatibility | Biosensors, Drug Delivery | nih.govnih.gov |
Advanced Computational Modeling for Predictive Design and Optimization of NiTPP-based Systems
Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for accelerating the discovery and optimization of NiTPP-based systems. mdpi.comj-cst.org These theoretical models allow researchers to predict the structural, electronic, and magnetic properties of NiTPP and its derivatives with high accuracy, providing critical insights that guide experimental efforts.
DFT calculations are used to understand the fundamental behavior of NiTPP, from the sterically induced distortions of the porphyrin macrocycle to its interaction with surfaces. researchgate.netnih.gov For example, computational studies can elucidate how different substituents will affect the planarity of the porphyrin ring, which is directly correlated with its electronic properties and spectroscopic signatures. researchgate.net In the context of hybrid materials, DFT can model the adsorption of NiTPP on substrates like TiO₂ or Fe(001)-p(1x1)O, predicting the most stable adsorption configurations and the nature of the electronic coupling at the interface. nih.govnih.gov
Time-dependent DFT (TDDFT) extends these capabilities to the study of excited-state properties, which is crucial for applications in photocatalysis and photovoltaics. nih.gov By simulating the deactivation pathways of photoexcited NiTPP, researchers can understand the mechanisms of energy and electron transfer, which are key to designing more efficient light-harvesting and photocatalytic systems. nih.gov This predictive power enables the in silico screening of numerous potential derivatives and composite structures, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.
Interactive Table:
| Computational Method | Predicted Property | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, Electronic structure, Adsorption energy | Predicts stability, reactivity, and surface interactions | researchgate.netnih.gov |
| Time-Dependent DFT (TDDFT) | Excited-state deactivation pathways, Absorption spectra | Guides design of photocatalysts and photosensitizers | nih.gov |
| DFT-based STM Simulations | Simulated Scanning Tunneling Microscopy (STM) images | Aids in the interpretation of experimental surface imaging | nih.gov |
Scalability and Industrial Relevance of NiTPP-catalyzed Processes
For NiTPP to transition from a laboratory curiosity to a technologically significant material, the scalability of its synthesis and its application in industrially relevant processes must be addressed. While nickel is a relatively earth-abundant and inexpensive metal compared to platinum group metals, making Ni-based catalysts an attractive option, the synthesis of the complex tetraphenylporphyrin (B126558) ligand can be a cost-limiting factor. mdpi.com Future research will need to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for NiTPP and its derivatives. rsc.org
In catalysis, NiTPP has shown promise as a robust photocatalyst for promoting both oxidative and reductive quenching pathways in chemical reactions. researchgate.net It has been successfully employed in carbon-carbon and carbon-heteroatom bond-forming reactions under visible light. researchgate.netresearchgate.net Furthermore, NiTPP complexes can catalyze important organic transformations such as the epoxidation of olefins. korea.edu The challenge lies in translating these successes from small-scale batch reactions to continuous-flow processes suitable for industrial production. espublisher.comespublisher.com
Key areas of investigation include catalyst stability and lifetime under harsh industrial conditions, efficient methods for catalyst recovery and recycling, and the development of heterogeneous NiTPP catalysts (e.g., immobilized on solid supports) to simplify product purification and process design. mdpi.com The integration of technologies like 3D printing could offer new ways to fabricate structured catalytic reactors with optimized geometries and flow characteristics, enhancing efficiency and scalability. researchgate.net Ultimately, demonstrating the economic viability and superior performance of NiTPP-based systems compared to existing industrial catalysts will be crucial for their widespread adoption. researchgate.net
Q & A
Basic: What are the optimized synthetic methodologies for 5,10,15,20-Tetraphenylporphyrin nickel?
Answer:
The synthesis typically involves condensation of pyrrole and benzaldehyde derivatives under controlled conditions. Microwave-assisted synthesis improves efficiency, yielding ~61% pure product with reduced reaction time . For advanced derivatives (e.g., β-pyrazine-fused diporphyrins), Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) in 1,4-dioxane at 90°C enable high yields (74–82%) via dimerization of amino-substituted precursors . Column chromatography and thin-layer chromatography (TLC) are critical for purification and monitoring reaction progress .
Basic: What characterization techniques validate the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : β-protons and meso-phenyl protons are observed between 7.12–8.60 ppm, confirming substitution patterns .
- IR Spectroscopy : Disappearance of NH₂ stretching bands (e.g., ~3300 cm⁻¹) verifies functional group transformations .
- UV-Vis Spectroscopy : Red-shifted Soret bands (e.g., 420–450 nm) and Q-bands indicate electronic interactions in fused derivatives .
- X-ray Crystallography : Resolves coordination geometry (e.g., Ni–N bond lengths: 1.920 Å for low-spin vs. 2.040–2.073 Å for high-spin states) .
Advanced: How do peripheral substituents influence the electronic and acid-base properties of this compound?
Answer:
- Electron-Withdrawing Groups (EWGs) : Cyano or bromo substituents at β-pyrrole positions induce saddle-shaped macrocycle conformations, reducing HOMO-LUMO gaps and altering redox potentials .
- Amino/Acidic Groups : 4-Aminophenyl or tyrosinyl substituents shift protolytic equilibria in acetonitrile–HClO₄ systems, enhancing solubility and pH-dependent reactivity .
- Nitro Groups : Facilitate regioselective functionalization via Grignard reactions, enabling tailored HOMO-LUMO tuning for photophysical applications .
Advanced: What mechanistic insights explain the interaction of this compound with DNA?
Answer:
Studies reveal outside binding via hydrogen bonding and electrostatic interactions, with kinetics dependent on porphyrin charge distribution. Cationic derivatives (e.g., N-methylpyridinium groups) exhibit stronger affinity due to enhanced DNA backbone interactions. Stopped-flow spectroscopy shows biphasic binding kinetics, with rate constants (k₁ ~ 10³ M⁻¹s⁻¹) influenced by steric hindrance from meso-phenyl groups .
Advanced: How does coordination geometry affect the porphyrin core and spin state in nickel complexes?
Answer:
- Four-coordinate (Low-spin, S=0) : Planar Ni(II) centers with short Ni–N bonds (~1.920 Å) adopt ruffled/saddle-shaped conformations .
- Six-coordinate (High-spin, S=1) : Axial ligands (e.g., pyridine) elongate Ni–N bonds (2.040–2.073 Å), flattening the core and reducing steric strain. This expansion increases π-conjugation, redshifted absorption, and altered magnetic properties .
Advanced: What catalytic applications exist for this compound in hydrodemetalization (HDM)?
Answer:
In HDM over Mo/Al₂O₃ catalysts, Ni-TPP undergoes sequential hydrogenation to chlorin (Ni-TPC) and isobacteriochlorin (Ni-TPiB) intermediates. H₂S promotes hydrogenolysis rates, while H₂ partial pressures >5 MPa optimize conversion. Kinetic models suggest dual-site adsorption with minimal H₂S inhibition, critical for refining residual feedstocks .
Advanced: How are β-fused oligoporphyrins synthesized, and what are their material applications?
Answer:
β-Pyrazine-fused diporphyrins are synthesized via acid-catalyzed cyclization of amino precursors, yielding 62–72-π-electron systems. These exhibit:
- Extended Conjugation : Redshifted absorption (Δλ ~ 50 nm) and narrowed HOMO-LUMO gaps (~1.2 eV) for optoelectronic devices .
- Electrochemical Activity : Multiple redox states enable applications in organic semiconductors and molecular wires .
Advanced: What safety protocols are essential for handling this compound?
Answer:
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (H315/H319/H335 hazards) .
- Waste Disposal : Segregate organic waste and treat via professional biohazard services to prevent environmental contamination .
- Storage : Maintain inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
